2-[(1H-benzimidazol-2-ylmethyl)thio]-3-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a thieno[2,3-d]pyrimidin-4(3H)-one ring, and a chlorophenyl group. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole, thieno[2,3-d]pyrimidin-4(3H)-one, and chlorophenyl groups. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thiol group could react with electrophiles, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Mechanism of Action
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4OS2/c1-2-15-11-16-20(30-15)26-22(27(21(16)28)14-9-7-13(23)8-10-14)29-12-19-24-17-5-3-4-6-18(17)25-19/h3-11H,2,12H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUDGPVYQHSHHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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